Loss of α2-Adrenoceptor Affinity in Contrast to Clonidine
N-methyl-4,5-dihydro-1H-imidazol-2-amine, categorized as a heterocyclic N-methyl-substituted compound, displays no measurable affinity for [3H]clonidine-labeled α2-adrenoceptors in rat brain membranes. This is in stark contrast to the reference compound clonidine, which binds with a Ki of approximately 2.7 nM [1]. This binary difference validates the compound's use as a negative control to distinguish imidazoline receptor-mediated effects from α2-adrenoceptor-mediated effects.
| Evidence Dimension | Binding affinity for α2-adrenoceptors |
|---|---|
| Target Compound Data | No affinity at all (Ki not determinable) |
| Comparator Or Baseline | Clonidine: Ki = 2.7 nM for [3H]clonidine binding sites |
| Quantified Difference | Complete loss of measurable affinity (>>2.7 nM) |
| Conditions | [3H]clonidine displacement assay using rat brain membrane homogenates. |
Why This Matters
This evidence supports prioritizing this compound as a dedicated selectivity probe or negative control, ensuring that observed biological effects can be unequivocally attributed to non-adrenergic imidazoline targets.
- [1] De Jong AP, Soudijn W. Relationships between structure and alpha-adrenergic receptor affinity of clonidine and some related cyclic amidines. Eur J Pharmacol. 1981;69(2):175-88. doi:10.1016/0014-2999(81)90412-x. View Source
